N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on its appearance (e.g., color, state of matter) if known.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine this.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes. This could include its reactivity with other substances, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Luminescence Properties
Research into the luminescence properties of related pyrazole derivatives has shown promising results. A study by Tang, Tang, and Tang (2011) highlighted the synthesis and luminescence properties of a novel aromatic carboxylic acid derivative, showcasing its potential in sensitizing the emission of lanthanides. This research indicates the utility of such compounds in developing materials with strong luminescence intensity, suggesting potential applications in imaging and sensing technologies (R. Tang, Chunjing Tang, & Changwei Tang, 2011).
Molecular Interactions
The molecular interaction of pyrazole derivatives with receptors has been extensively studied. Shim et al. (2002) investigated the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, revealing insights into the steric and electrostatic interactions that govern the binding affinity of these compounds. This research underscores the importance of pyrazole derivatives in modulating receptor activity, which could have implications for therapeutic drug development (J. Shim et al., 2002).
Heterocyclic Chemistry
The synthesis and characterization of pyrazole derivatives have contributed significantly to the field of heterocyclic chemistry. A study conducted by Fadda et al. (2012) focused on the utility of enaminonitriles in heterocyclic synthesis, leading to the development of new pyrazole, pyridine, and pyrimidine derivatives. This work highlights the versatility of pyrazole-based compounds in synthesizing a wide range of heterocyclic structures, which are pivotal in pharmaceutical and materials science research (A. Fadda, H. Etman, Mohamed Y. El-Seidy, & K. Elattar, 2012).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound. This could include its toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or behavior, or ways that its synthesis or use could be improved.
I hope this general information is helpful. For more specific information on “N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide”, I would recommend consulting scientific literature or databases, or reaching out to a subject matter expert in the field.
properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14(25-17-8-4-3-5-9-17)19(24)21-13-16-11-18(22-23(16)2)15-7-6-10-20-12-15/h3-12,14H,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHNVZRKYCSZNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NN1C)C2=CN=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.